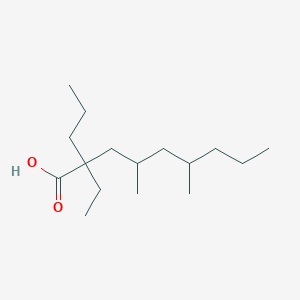
2,6,6-Trimethyl-1-oxo-5,6-dihydro-1lambda~5~-pyridin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethyl-1-oxo-5,6-dihydro-1lambda~5~-pyridin-3(4H)-one is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-1-oxo-5,6-dihydro-1lambda~5~-pyridin-3(4H)-one typically involves multi-step organic reactions. Common starting materials might include substituted pyridines or related heterocycles. Key steps could involve:
Cyclization reactions: Forming the pyridine ring.
Oxidation reactions: Introducing the keto group.
Alkylation reactions: Adding the methyl groups.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:
Catalytic processes: Using catalysts to improve reaction efficiency.
Continuous flow synthesis: Enhancing scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-1-oxo-5,6-dihydro-1lambda~5~-pyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation to form different functional groups.
Reduction: Reducing the keto group to an alcohol.
Substitution: Replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which 2,6,6-Trimethyl-1-oxo-5,6-dihydro-1lambda~5~-pyridin-3(4H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the keto group and additional methyl group.
3,5-Dimethyl-4-hydroxy-2(5H)-furanone: Different ring structure but similar functional groups.
Uniqueness
2,6,6-Trimethyl-1-oxo-5,6-dihydro-1lambda~5~-pyridin-3(4H)-one is unique due to its specific combination of functional groups and ring structure, which can confer distinct chemical and biological properties.
Properties
CAS No. |
61856-79-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2,2,6-trimethyl-1-oxido-3,4-dihydropyridin-1-ium-5-one |
InChI |
InChI=1S/C8H13NO2/c1-6-7(10)4-5-8(2,3)9(6)11/h4-5H2,1-3H3 |
InChI Key |
UIHXWYUDIQWQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(CCC1=O)(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14546329.png)


![3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14546345.png)

![Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]-](/img/structure/B14546377.png)

![{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B14546382.png)
![6H-Cyclopenta[b]thiophene, 5,6-dimethyl-](/img/structure/B14546383.png)





